molecular formula C12H11N5 B8384799 2-Amino-4-(1H-5-indolylamino)pyrimidine

2-Amino-4-(1H-5-indolylamino)pyrimidine

Cat. No. B8384799
M. Wt: 225.25 g/mol
InChI Key: FYQQQCYPMYVSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1H-5-indolylamino)pyrimidine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(1H-5-indolylamino)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(1H-5-indolylamino)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-(1H-5-indolylamino)pyrimidine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-N-(1H-indol-5-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H11N5/c13-12-15-6-4-11(17-12)16-9-1-2-10-8(7-9)3-5-14-10/h1-7,14H,(H3,13,15,16,17)

InChI Key

FYQQQCYPMYVSRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,6-dichloropyrimidine (1.64 g, 10 mmol), 5-aminoindole (1.32 g, 10 mmol), diisopropylethylamine (5.23 ml, 30 mmol) and N,N-dimethylformamide (30 ml) was heated at 60° C. and stirred overnight under nitrogen atmosphere. The reaction mixture was partitioned between ethyl acetate and water after cooled to room temperature; and the organic layer was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was distilled off; the obtained residue was dissolved in tetrahydrofuran (100 ml); 10% Palladium on carbon (50% wet, 1.0 g) was added thereto under nitrogen atmosphere; and the reaction mixture was stirred for 4 days under hydrogen atmosphere at atmospheric pressure. The reaction system was purged with nitrogen; the catalyst was filtered off; the filtrate was concentrated under reduced pressure; the residue was purified by NH silica gel column chromatography (eluent; ethyl acetate:methanol=95:5); diethyl ether was added to the residue to crystallize; and the crystals were filtered off, and dried under aeration to yield the title compound (852 mg, 3.8 mmol, 38%) as pale brown crystals.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
38%

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